tert-Butyl(iodo)dimethylsilane
Overview
Description
tert-Butyl(iodo)dimethylsilane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, an iodine atom, and two methyl groups. This compound is of interest in organic synthesis due to its unique reactivity and utility as a reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(iodo)dimethylsilane can be synthesized through the reaction of tert-butyl(chloro)dimethylsilane with sodium iodide in acetonitrile containing tetrahydrofuran at 55°C. This reaction yields this compound as an intermediate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(iodo)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium iodide, which can replace the iodine atom under suitable conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Scientific Research Applications
tert-Butyl(iodo)dimethylsilane has several applications in scientific research, including:
Biology and Medicine: While specific biological and medical applications are less documented, organosilicon compounds are generally explored for their potential in drug development and biochemical research.
Industry: The compound is used in the synthesis of other organosilicon compounds, which have applications in materials science, electronics, and other industrial fields
Mechanism of Action
The mechanism of action of tert-Butyl(iodo)dimethylsilane involves the reactivity of the silicon-iodine bond. The iodine atom can be readily substituted by nucleophiles, making the compound a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
tert-Butyl(chloro)dimethylsilane: This compound is similar in structure but contains a chlorine atom instead of iodine.
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound features a longer carbon chain and an ether linkage, making it distinct in terms of reactivity and applications.
Uniqueness: tert-Butyl(iodo)dimethylsilane is unique due to the presence of the iodine atom, which imparts specific reactivity characteristics. The iodine atom is more reactive in substitution reactions compared to chlorine, making this compound a valuable reagent in organic synthesis.
Properties
IUPAC Name |
tert-butyl-iodo-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ISi/c1-6(2,3)8(4,5)7/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGTVVCTZIKYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502860 | |
Record name | tert-Butyl(iodo)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72726-45-5 | |
Record name | tert-Butyl(iodo)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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